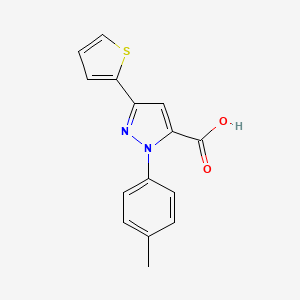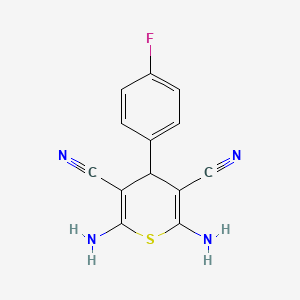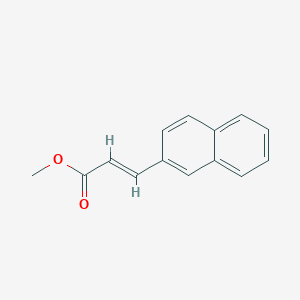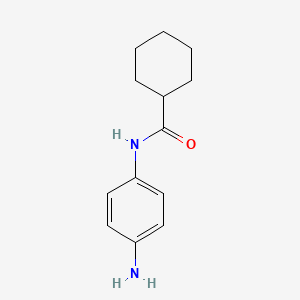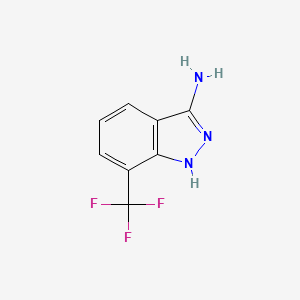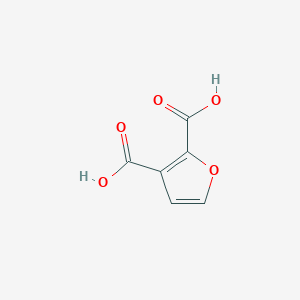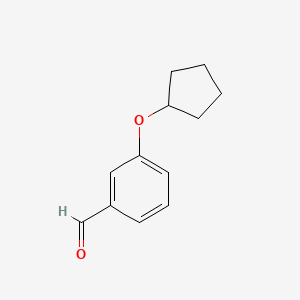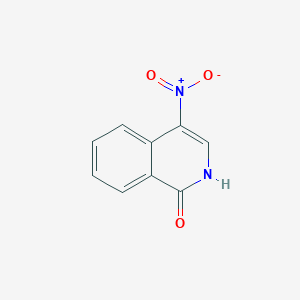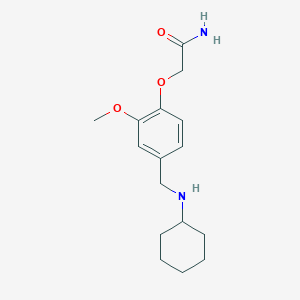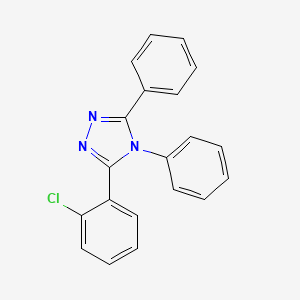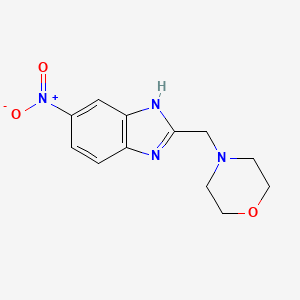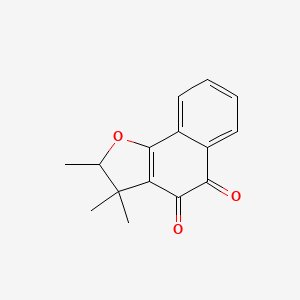
达尼酮
描述
Dunnione is a naphthoquinone compound derived from the plant Streptocarpus dunnii. It is known for its potential therapeutic properties, particularly in reducing caspase-3 levels, which trigger apoptosis through the activation of the Nrf2 gene. Additionally, Dunnione has been shown to decrease levels of pro-inflammatory cytokines such as TNF-α and IL-1β, making it relevant for mitigating chemotherapy-induced nephrotoxicity .
科学研究应用
Dunnione has a wide range of scientific research applications:
作用机制
Target of Action
Dunnione, also known as 2,3-dihydro-2,3,3-trimethylnaphtho[1,2-b]furan-4,5-dione, primarily targets quinone-reductases . These enzymes play a crucial role in cellular homeostasis and energy metabolism .
Mode of Action
Dunnione interacts with its primary targets, the quinone-reductases, acting as a substrate for these enzymes . This interaction initiates redox cycling , a process that involves the transfer of electrons between different species. This contrasts with the activity of some other compounds, which inhibit mitochondrial Complex III .
Biochemical Pathways
The interaction of Dunnione with quinone-reductases affects the redox cycling pathway . This pathway is crucial for maintaining the balance of oxidation and reduction reactions within the cell.
Pharmacokinetics
It is known that dunnione can significantly reduce the cellular nadph/nadp+ ratio , which could potentially impact its bioavailability
Result of Action
The molecular and cellular effects of Dunnione’s action are diverse. In the context of antifungal activity, Dunnione exhibits a broad spectrum of action . In the context of antimalarial properties, Dunnione acts as a substrate for quinone-reductases, which may be associated with its antimalarial properties . Furthermore, Dunnione has been shown to decrease NADPH levels, ameliorating conditions such as acute pancreatitis .
Action Environment
The action, efficacy, and stability of Dunnione can be influenced by various environmental factors. For instance, the level of residual activity of Dunnione is influenced by the formulation . Additionally, the cellular environment, particularly the presence of quinone-reductases, is crucial for Dunnione’s action
生化分析
Biochemical Properties
Dunnione plays a crucial role in biochemical reactions, particularly as a substrate for quinone-reductases . These enzymes catalyze the reduction of Dunnione, leading to the production of reactive oxygen species (ROS). The interaction of Dunnione with quinone-reductases is essential for its antimalarial properties, as it helps in targeting parasitized red blood cells . Additionally, Dunnione has been shown to reduce caspase-3 levels, which trigger apoptosis through the activation of the Nrf2 gene .
Cellular Effects
Dunnione exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Dunnione has been found to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, which are relevant for mitigating chemotherapy-induced nephrotoxicity . Furthermore, Dunnione’s ability to generate ROS can lead to oxidative stress, affecting cellular homeostasis and promoting apoptosis in cancer cells .
Molecular Mechanism
The molecular mechanism of Dunnione involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. Dunnione binds to quinone-reductases, leading to the enzymatic reduction of the compound and subsequent ROS production . This ROS generation is a key factor in its antimalarial and anticancer activities. Additionally, Dunnione activates the Nrf2 gene, which plays a role in the cellular response to oxidative stress and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dunnione change over time. The stability and degradation of Dunnione are critical factors that influence its long-term effects on cellular function. Studies have shown that Dunnione exhibits moderate stability, with its antimalarial activity being sustained over a specific period . Long-term exposure to Dunnione can lead to cumulative oxidative stress, affecting cellular homeostasis and function .
Dosage Effects in Animal Models
The effects of Dunnione vary with different dosages in animal models. At lower doses, Dunnione exhibits moderate antimalarial activity, while higher doses are required to achieve significant therapeutic effects . High doses of Dunnione can lead to toxic or adverse effects, including oxidative stress and potential damage to healthy cells . Therefore, careful dosage optimization is essential to balance efficacy and safety.
Metabolic Pathways
Dunnione is involved in various metabolic pathways, interacting with enzymes and cofactors. The reduction of Dunnione by quinone-reductases is a key metabolic process that leads to ROS production . This interaction affects metabolic flux and metabolite levels, contributing to the compound’s therapeutic properties. Additionally, Dunnione’s influence on the Nrf2 gene impacts cellular metabolism and the response to oxidative stress .
Transport and Distribution
Dunnione is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions influence the localization and accumulation of Dunnione, affecting its therapeutic efficacy . The self-microemulsifying drug delivery system (SMEDDS) has been developed to enhance the solubility and bioavailability of Dunnione, improving its distribution and therapeutic potential .
Subcellular Localization
The subcellular localization of Dunnione plays a crucial role in its activity and function. Dunnione is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with quinone-reductases and the subsequent production of ROS. Additionally, the activation of the Nrf2 gene by Dunnione occurs in specific cellular compartments, influencing the cellular response to oxidative stress .
准备方法
Synthetic Routes and Reaction Conditions: Dunnione can be synthesized through various methods. One common approach involves the reaction of flavonoids with dichlone under basic, oxygenous, and aqueous conditions. This method may involve processes such as isomerization, hydration, oxidation, decomposition, and intermolecular condensation .
Industrial Production Methods: Industrial production of Dunnione often involves optimizing the solubility and bioavailability of the compound. For instance, a self-microemulsifying drug delivery system (SMEDDS) has been developed to enhance the solubility and oral bioavailability of Dunnione. This system uses a combination of Capryol® 90, Tween 20, and Transcutol® P to form fine emulsions, significantly improving the compound’s bioavailability .
化学反应分析
Types of Reactions: Dunnione undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Quinone-reductases are commonly used.
Reduction: NAD(P)H:quinone oxidoreductase 1 (NQO1) is a key enzyme.
Substitution: Potassium carbonate and copper(II) catalysts are frequently employed.
Major Products:
Oxidation: Antimalarial derivatives.
Reduction: Reduced cellular NADPH/NADP+ ratio.
Substitution: Benzonaphthofuroquinones and benzoylnaphthindolizinediones.
相似化合物的比较
Dunnione is unique among naphthoquinone compounds due to its specific interactions with quinone-reductases and its ability to modulate the NADPH/NADP+ ratio. Similar compounds include:
Rufigallol: Known for its antimalarial properties.
Exifone: Transformed into a xanthone with potent antimalarial properties inside parasitized erythrocytes.
属性
IUPAC Name |
2,3,3-trimethyl-2H-benzo[g][1]benzofuran-4,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-8-15(2,3)11-13(17)12(16)9-6-4-5-7-10(9)14(11)18-8/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGENOABUKBFVAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2=C(O1)C3=CC=CC=C3C(=O)C2=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80955029 | |
| Record name | 2,3,3-Trimethyl-2,3-dihydronaphtho[1,2-b]furan-4,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80955029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
521-49-3, 33404-57-8, 87402-65-1 | |
| Record name | 2,3-Dihydro-2,3,3-trimethylnaphtho[1,2-b]furan-4,5-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=521-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dunnione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dunnione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033404578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | dl-Dunnione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95403 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3,3-Trimethyl-2,3-dihydronaphtho[1,2-b]furan-4,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80955029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-2,3,3-trimethylnaphtho[1,2-b]furan-4,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.810 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dunnione, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5DZE9STU9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of dunnione?
A1: The molecular formula of dunnione is C13H12O3, and its molecular weight is 216.23 g/mol.
Q2: Are there any spectroscopic data available for dunnione?
A2: Yes, researchers have extensively characterized dunnione using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] These studies have provided valuable insights into the structural features and properties of dunnione.
Q3: How does dunnione exert its biological effects?
A3: Dunnione is a known substrate for NAD(P)H quinone oxidoreductase 1 (NQO1), an enzyme involved in cellular redox homeostasis. [, , , ] Upon interaction with NQO1, dunnione undergoes enzymatic reduction, leading to an increase in the NAD+/NADH ratio within cells. This modulation of NAD+ levels influences the activity of downstream signaling pathways, including those involved in inflammation, oxidative stress, and apoptosis. [, ]
Q4: What are the downstream effects of dunnione's interaction with NQO1?
A4: By increasing the NAD+/NADH ratio, dunnione activates sirtuin 1 (SIRT1), a NAD+-dependent deacetylase. [, ] SIRT1 plays a crucial role in regulating various cellular processes, including inflammation, oxidative stress, and energy metabolism. Dunnione's activation of SIRT1 contributes to its observed anti-inflammatory, antioxidant, and cytoprotective effects. [, ]
Q5: What are the potential therapeutic applications of dunnione?
A5: Research suggests that dunnione exhibits promising biological activities in various experimental models:
- Anti-inflammatory activity: Dunnione has demonstrated significant anti-inflammatory effects in models of cisplatin-induced nephrotoxicity, imiquimod-induced psoriasis-like dermatitis, and carrageenan-induced paw edema. [, , ]
- Anticancer activity: Dunnione displays cytotoxic activity against various cancer cell lines, including prostate, melanoma, and cervix cancer cells. [] It also shows potential in attenuating cancer-associated hypercoagulability and thrombosis. []
- Gastroprotective activity: Dunnione exhibits protective effects against gastric ulcers induced by alcohol and stress. []
Q6: Is dunnione effective against drug-resistant cancer cells?
A6: Research suggests that dunnione and its derivatives demonstrate cytotoxicity against cancer cells with resistance to other chemotherapeutic agents. Notably, they exhibit activity against cells resistant to adriamycin, teniposide, and merbarone. [] This finding highlights the potential of dunnione and its analogues as promising candidates for overcoming drug resistance in cancer treatment.
Q7: What is known about the toxicity and safety profile of dunnione?
A7: While dunnione shows promising biological activities, further research is crucial to fully understand its safety profile, particularly for potential therapeutic applications. Studies have explored its effects in different biological systems, but comprehensive toxicological data, including long-term effects, require further investigation.
Q8: What are the challenges associated with the formulation and delivery of dunnione?
A8: As with many natural products, dunnione's therapeutic potential might be limited by factors like solubility, stability, and bioavailability. Researchers are exploring strategies like self-microemulsifying drug delivery systems to enhance dunnione's bioavailability. []
Q9: What are the natural sources of dunnione?
A9: Dunnione is primarily found in plants belonging to the Gesneriaceae family, with Streptocarpus dunnii being a notable source. [] It has also been identified in species of the Calceolariaceae family. [, ]
Q10: Have any synthetic analogues of dunnione been developed?
A10: Yes, researchers have synthesized various dunnione analogues to explore their structure-activity relationships and identify compounds with improved potency, selectivity, or pharmacological properties. [, , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



